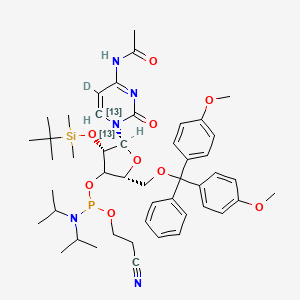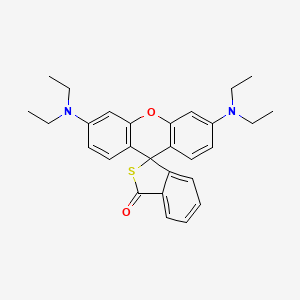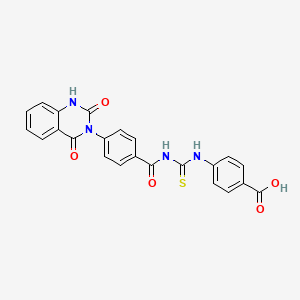
Cy3.5 alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3.5 alkyne is a fluorescent dye belonging to the cyanine dye family. It is characterized by its strong fluorescence and stability, making it a valuable tool in various scientific applications. The compound is particularly useful in bioimaging and molecular labeling due to its ability to form stable covalent bonds with biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy3.5 alkyne can be synthesized through a series of chemical reactions involving the coupling of an alkyne group to the cyanine dye core. The process typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and can be performed under mild conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the preparation of intermediate compounds, followed by the final coupling reaction. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the purity and identity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cy3.5 alkyne undergoes various chemical reactions, including:
Substitution Reactions: The alkyne group can participate in nucleophilic substitution reactions, forming new covalent bonds with other molecules.
Addition Reactions: The triple bond in the alkyne group can react with electrophiles, leading to the formation of addition products.
Cycloaddition Reactions: The compound is commonly used in CuAAC reactions to form stable triazole rings.
Common Reagents and Conditions
Copper Catalysts: Copper(I) bromide or copper(I) sulfate is often used as a catalyst in CuAAC reactions.
Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure high efficiency.
Major Products
The major products formed from these reactions include triazole-linked conjugates, which are highly stable and fluorescent. These products are valuable in various applications, including bioimaging and molecular diagnostics .
Aplicaciones Científicas De Investigación
Cy3.5 alkyne is widely used in scientific research due to its unique properties. Some of its applications include:
Bioimaging: The compound is used to label biomolecules, allowing for the visualization of cellular structures and processes.
Molecular Diagnostics: this compound is employed in the development of diagnostic assays, including fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR).
Drug Delivery: The dye can be conjugated to drug molecules, enabling the tracking of drug distribution and release in biological systems.
Nanotechnology: This compound is used in the synthesis of fluorescent nanoparticles for various applications, including biosensing and imaging .
Mecanismo De Acción
The mechanism of action of Cy3.5 alkyne involves its ability to form covalent bonds with biomolecules through CuAAC reactions. The alkyne group reacts with azide-functionalized molecules to form stable triazole rings. This reaction is highly specific and efficient, allowing for precise labeling of target molecules. The fluorescence properties of this compound enable the detection and visualization of labeled biomolecules in various biological systems .
Comparación Con Compuestos Similares
Cy3.5 alkyne is part of the cyanine dye family, which includes other compounds such as Cy3, Cy5, and Cy7. Compared to these dyes, this compound offers several advantages:
Higher Fluorescence Intensity: this compound exhibits stronger fluorescence compared to Cy3 and Cy5, making it more suitable for applications requiring high sensitivity.
Stability: The compound is more stable under various conditions, reducing the risk of photobleaching and degradation.
Versatility: This compound can be used in a wider range of applications due to its ability to form stable covalent bonds with various biomolecules
List of Similar Compounds
- Cy3
- Cy5
- Cy7
- Cy3B
- Alexa Fluor 555
- DyLight 550
- BODIPY TMR-X
This compound stands out due to its unique combination of high fluorescence intensity, stability, and versatility, making it an invaluable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C41H44ClN3O |
|---|---|
Peso molecular |
630.3 g/mol |
Nombre IUPAC |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C41H43N3O.ClH/c1-7-27-42-37(45)22-9-8-14-28-44-34-26-24-30-17-11-13-19-32(30)39(34)41(4,5)36(44)21-15-20-35-40(2,3)38-31-18-12-10-16-29(31)23-25-33(38)43(35)6;/h1,10-13,15-21,23-26H,8-9,14,22,27-28H2,2-6H3;1H |
Clave InChI |
PJJVDVXZLZJUEP-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)


![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)



![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)




